(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine
CAS No.: 325767-15-5
Cat. No.: VC7148176
Molecular Formula: C21H14Cl2N2S
Molecular Weight: 397.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325767-15-5 |
|---|---|
| Molecular Formula | C21H14Cl2N2S |
| Molecular Weight | 397.32 |
| IUPAC Name | N-(2,6-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C21H14Cl2N2S/c22-17-7-4-8-18(23)20(17)25-21-24-19(13-26-21)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,24,25) |
| Standard InChI Key | SEVVTEVRVLVAQW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=C(C=CC=C4Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a partially saturated thiazole ring (2,3-dihydro-1,3-thiazole), which introduces conformational rigidity compared to fully aromatic thiazoles. The biphenyl group at position 4 extends the molecule’s planarity, potentially enhancing π-π stacking interactions with biological targets. The 2,6-dichlorophenyl substituent at position 2 introduces steric bulk and electron-withdrawing effects, which may modulate reactivity and binding affinity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 398.33 g/mol |
| IUPAC Name | (2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine |
| Hybridization | sp (imine nitrogen) |
| Key Functional Groups | Thiazoline, imine, biphenyl, dichlorophenyl |
Synthetic Pathways and Methodological Considerations
Proposed Synthesis Routes
While no explicit synthesis of this compound is documented, analogous thiazolimines are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Formation of the Thiazoline Core: Reacting 4-biphenyl-4-thiocyanate with 2-chloroacetamide to form a thiazolidine intermediate.
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Imine Formation: Condensation of the thiazolidine intermediate with 2,6-dichloroaniline in the presence of a dehydrating agent (e.g., POCl) to generate the imine bond .
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Stereochemical Control: The (2Z) configuration may arise from kinetic control during imine formation, favoring the thermodynamically stable isomer .
Spectroscopic Characterization
Hypothetical characterization data can be extrapolated from similar compounds:
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IR Spectroscopy: A strong absorption band near 1620 cm (C=N stretch) .
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H NMR: Resonances at δ 7.2–7.8 ppm (biphenyl and dichlorophenyl aromatic protons), δ 4.1–4.3 ppm (thiazoline CH), and δ 3.8 ppm (NH proton).
Computational and Predictive Analyses
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-31G(d,p) level can predict electronic properties:
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HOMO-LUMO Gap: A narrow gap (∼4.1 eV) suggests high reactivity, analogous to thiazole derivatives in .
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Chemical Potential: Negative values (e.g., −0.22 eV) indicate thermodynamic stability and electron-donating capacity .
ADMET Profiling
Predicted using in silico tools:
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Absorption: High gastrointestinal permeability (logP ≈ 3.8) .
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Toxicity: Low hepatotoxicity risk due to the absence of reactive functional groups .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Thiazolimines
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